Tripropyl lead chloride
Description
Tripropyl lead chloride (CAS: 1520-71-4), systematically named chloro(tripropyl)plumbane, is an organolead compound with the molecular formula C₉H₂₁ClPb. It consists of a central lead atom bonded to three propyl groups (C₃H₇) and one chlorine atom. Organolead compounds like this compound were historically investigated for their catalytic and industrial applications, particularly in polymer chemistry and as precursors for lead-based materials. However, due to the high toxicity of lead and its compounds, their use has been heavily restricted under modern regulations such as the EU’s CLP (Classification, Labelling, and Packaging) framework .
Limited data are available on its specific physical properties (e.g., melting point, solubility) or commercial applications, as research on organolead compounds has declined in favor of less toxic alternatives. Its reactivity aligns with other trialkyllead chlorides, which are generally moisture-sensitive and decompose upon exposure to air or water, releasing toxic lead residues .
Properties
CAS No. |
1520-71-4 |
|---|---|
Molecular Formula |
C9H21ClPb |
Molecular Weight |
372 g/mol |
IUPAC Name |
chloro(tripropyl)plumbane |
InChI |
InChI=1S/3C3H7.ClH.Pb/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
QKQJBHIQKVJZMF-UHFFFAOYSA-M |
SMILES |
CCC[Pb](CCC)(CCC)Cl |
Canonical SMILES |
CCC[Pb](CCC)(CCC)Cl |
Other CAS No. |
1520-71-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares tripropyl lead chloride with structurally analogous trialkyllead chlorides:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Reactivity |
|---|---|---|---|---|---|
| This compound | 1520-71-4 | C₉H₂₁ClPb | ~403.9 | Likely liquid/oil | Hydrolyzes in water; pyrophoric risk |
| Triethyl lead chloride | 15710-47-1 | C₆H₁₅ClPb | ~359.8 | Liquid | Reacts violently with oxidizers |
| Trimethyl lead chloride | 1520-78-1 | C₃H₉ClPb | ~298.1 | Volatile liquid | Air-sensitive; decomposes at room temp |
| Triphenyl lead chloride | 1153-06-6 | C₁₈H₁₅ClPb | ~491.9 | Crystalline solid | Stable under inert conditions |
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., propyl vs. methyl) increase molecular weight and may reduce volatility but enhance lipophilicity, influencing environmental persistence .
- Reactivity : Trimethyl and triethyl derivatives are more reactive due to shorter alkyl chains, leading to higher air/water sensitivity. Triphenyl lead chloride exhibits greater stability, attributed to aromatic group electron delocalization .
- Toxicity : All compounds release toxic Pb²⁺ ions upon decomposition. Trialkyllead chlorides are classified as acutely toxic (H330-H360) under CLP guidelines .
Q & A
Q. What are the recommended methods for synthesizing Tripropyl lead chloride in a laboratory setting?
this compound (CAS 1520-71-4) is typically synthesized via alkylation reactions using lead precursors. A common approach involves reacting tripropyllead intermediates with chlorinating agents under controlled conditions. For example:
- Method A : Reacting tripropylplumbane with chlorine gas in an inert atmosphere (e.g., nitrogen) at low temperatures (0–5°C) to minimize side reactions .
- Method B : Using chloro(tripropyl)plumbane derivatives with stoichiometric adjustments to optimize yield, as impurities from incomplete reactions can affect reproducibility .
Q. Key considerations :
Q. How can researchers safely handle and store this compound to minimize exposure risks?
this compound is highly toxic and requires stringent safety protocols:
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact, as lead compounds can cause severe irritation and systemic toxicity .
- Storage : Keep in airtight, labeled containers under inert gas (argon) to prevent oxidation. Store at –20°C in a dedicated, ventilated cabinet away from oxidizers .
- Spill management : Neutralize spills with dry sand or lime (avoid water) and dispose of as hazardous waste per EPA guidelines .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm propyl group connectivity and detect impurities .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ derivatization techniques (e.g., silylation) to enhance volatility for trace analysis .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify lead content with detection limits <1 ppb .
Advanced Research Questions
Q. How can conflicting data on the physicochemical properties of this compound be systematically evaluated and resolved?
Conflicting data (e.g., solubility, stability) often arise from variations in experimental conditions. To resolve discrepancies:
- Systematic Reviews : Follow Cochrane guidelines to assess study bias, sample purity, and methodological rigor .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., fixed temperature, solvent purity) .
- Meta-Analysis : Use statistical tools to compare datasets, identifying outliers or trends linked to specific synthesis routes .
Q. What experimental design considerations are critical for optimizing the synthesis yield of this compound under varying conditions?
Design a factorial experiment to evaluate variables:
Q. Optimization Strategy :
Q. What methodologies are recommended for detecting trace degradation products of this compound in environmental samples?
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Detect hydrolyzed products like lead oxides or chlorides at ng/L levels .
- X-ray Absorption Spectroscopy (XAS) : Identify lead speciation in soil or water matrices .
- Derivatization GC-MS : Convert polar degradation products (e.g., tripropyllead hydroxide) to volatile esters for enhanced sensitivity .
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